1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone
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Overview
Description
1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone, also known as MTF, is a synthetic compound with potential therapeutic applications. It belongs to the class of cycloalkanones and has been the subject of extensive research in recent years. In
Scientific Research Applications
Photoinduced Oxidative Annulation
A study by Zhang et al. (2017) explored the photoinduced direct oxidative annulation of compounds related to 1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone. This process does not require transition metals or oxidants, leading to the creation of highly functionalized polyheterocyclic ethanones. This method is significant for synthesizing complex organic compounds in a more environmentally friendly way (Zhang et al., 2017).
Synthesis of Novel Compounds
Dobner et al. (2003) conducted a study that involved synthesizing new compounds, including a benzofuran derivative related to our compound of interest. This research contributes to the development of new chemical entities that can have various applications in pharmaceuticals and materials science (Dobner et al., 2003).
Antimicrobial Activity
A study by Nagamani et al. (2018) synthesized novel propan-1-ones with a structure related to our compound of interest and evaluated their antimicrobial activity. This research is crucial for discovering new antimicrobial agents, which are increasingly needed due to rising antibiotic resistance (Nagamani et al., 2018).
Catalysis in Synthesis
Research by Sajjadi-Ghotbabadi et al. (2018) involved synthesizing 3-hydroxyflavones using a catalyst and a compound structurally similar to our compound of interest. This study highlights the role of catalysis in the efficient synthesis of organic compounds, which is essential for industrial and pharmaceutical applications (Sajjadi-Ghotbabadi et al., 2018).
Cholinesterase Inhibitory Activity
A study by Mehdi et al. (2013) focused on the synthesis and characterization of a compound structurally similar to 1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone. They evaluated its activity as a cholinesterase inhibitor, which is relevant for the treatment of neurological disorders like Alzheimer's disease (Mehdi et al., 2013).
properties
CAS RN |
1143-45-9 |
---|---|
Product Name |
1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m0/s1 |
InChI Key |
DVIZGXBTTFXQQC-BPNCWPANSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@H]1C2=C(C=CO2)C(C)C)C(=O)C |
SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Canonical SMILES |
CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |
Other CAS RN |
1143-45-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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